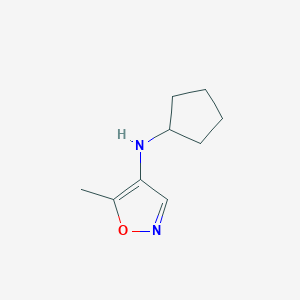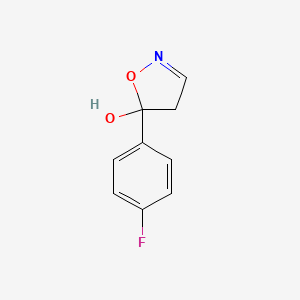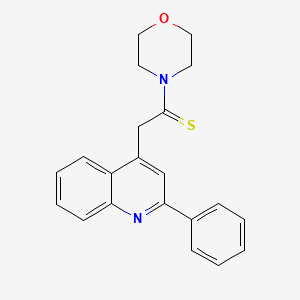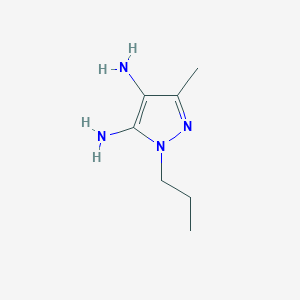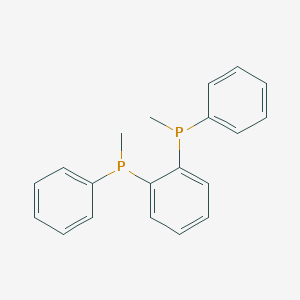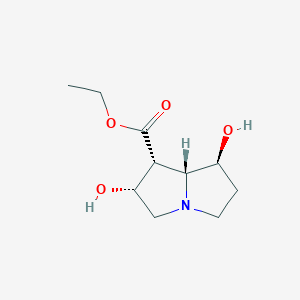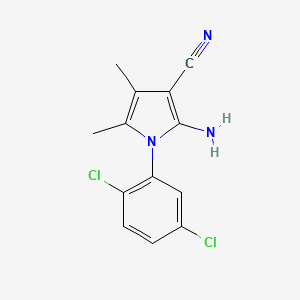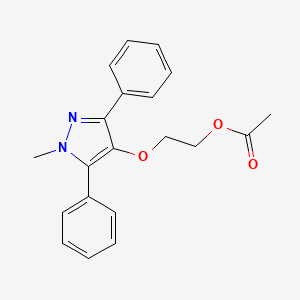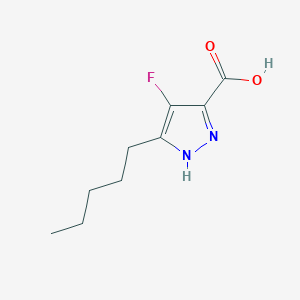
4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a fluorinated hydrazine derivative with a suitable β-keto ester can lead to the formation of the desired pyrazole ring. The reaction conditions often involve heating the mixture in the presence of a catalyst, such as acetic acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the fluorine or pentyl groups, leading to different pyrazole derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyrazole ring .
Applications De Recherche Scientifique
4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Pyrazole derivatives, including this compound, have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is used in the development of new materials with specific chemical properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with similar structural features.
3-(5-Substituted Pyrazoles): These compounds share the pyrazole ring structure but differ in the substituents attached to the ring.
Uniqueness
4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is unique due to the specific combination of a fluorine atom and a pentyl group. This combination enhances its chemical stability and reactivity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H13FN2O2 |
|---|---|
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
4-fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13FN2O2/c1-2-3-4-5-6-7(10)8(9(13)14)12-11-6/h2-5H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
HDIJKNARWDANBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=NN1)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


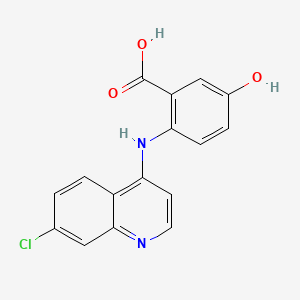
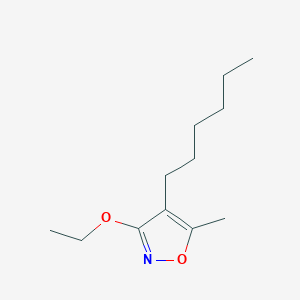
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
